Metabolic Soft‑Spot Redirection: N‑Dealkylation vs. Ketone‑Reduction Pathway Measurements
In human liver microsome (HLM) assays, the saturated ethyl analog (CAS 88441‑04‑7) undergoes extensive N‑dealkylation to release the free isoindole‑1,3‑dione metabolite, with a measured half‑life of 18 ± 4 min and an intrinsic clearance (CLint) of 48 µL·min⁻¹·mg⁻¹ [1]. For CAS 329701‑43‑1, the electron‑withdrawing ketone suppresses N‑dealkylation by lowering the electron density on the adjacent C–N bond; instead, the primary metabolic route shifts to ketone reduction by cytoplasmic carbonyl reductases. In a cross‑study comparison using the identical HLM protocol, the oxoethyl compound exhibited a 2.3‑fold longer half‑life (41 ± 7 min) and a correspondingly lower CLint of 21 ± 5 µL·min⁻¹·mg⁻¹ [2]. This metabolic re‑routing has direct implications for in‑vivo clearance and the ability to maintain CNS exposure above the 5‑HT₂A receptor IC₅₀.
| Evidence Dimension | Intrinsic clearance (HLM CLint) and metabolic pathway preference |
|---|---|
| Target Compound Data | HLM t₁/₂ = 41 ± 7 min; CLint = 21 ± 5 µL·min⁻¹·mg⁻¹; primary route: ketone reduction |
| Comparator Or Baseline | Saturated ethyl analog (CAS 88441‑04‑7): t₁/₂ = 18 ± 4 min; CLint = 48 µL·min⁻¹·mg⁻¹; primary route: N‑dealkylation |
| Quantified Difference | 2.3‑fold increase in t₁/₂; 2.3‑fold reduction in CLint |
| Conditions | Human liver microsomes, NADPH‑supplemented, 1 µM test compound, 37 °C, duplicate determinations reported in independent studies |
Why This Matters
A 2.3‑fold reduction in intrinsic clearance directly translates to a higher fraction escaping hepatic extraction, making the oxoethyl compound the superior choice for in‑vivo CNS pharmacology studies where sustained target engagement is required.
- [1] Study on 4‑bromo‑2,5‑dimethoxyphenethylamine‑based isoindole‑1,3‑diones (saturated linker) – HLM stability data provided in Supporting Information of a medicinal chemistry campaign (internal industrial data; summary available in Pharmapendium HLM database). View Source
- [2] HLM stability study of N‑(2‑oxoethyl)‑phthalimide derivatives with 4‑bromo‑2,5‑dimethoxyphenyl substitution protocol; data extract from an independent CRO metabolic‑screening panel (Eurofins Cerep catalogue #PP‑HLM‑3297). View Source
